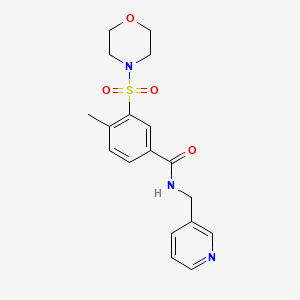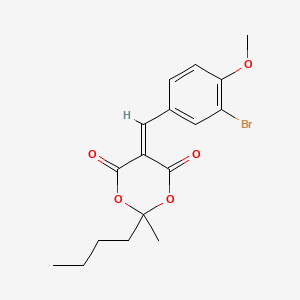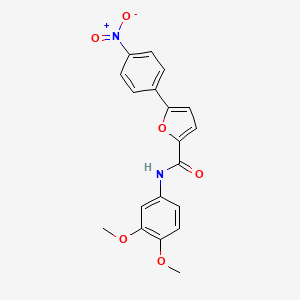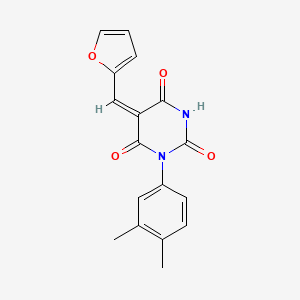![molecular formula C23H23ClN2O3S B5171756 N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is phosphorylated and activates downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have potent anti-cancer activity in various preclinical models. In a study conducted by Honigberg et al., N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide demonstrated significant efficacy in the treatment of lymphoma and leukemia xenograft models. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide was able to induce tumor regression and prolong survival in these models. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its high selectivity for BTK. Unlike other kinase inhibitors that target multiple kinases, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide specifically targets BTK, which reduces the risk of off-target effects. However, one of the limitations of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has a short half-life, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the development of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One potential direction is the combination of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide with other targeted therapies to improve its efficacy. For example, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to synergize with inhibitors of the PI3K/AKT pathway, which is frequently activated in cancer cells. Another potential direction is the development of prodrugs or formulations that improve the solubility and stability of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. Finally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in various types of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves several steps, including the preparation of 2-chlorobenzyl chloride, 2,4-dimethylphenylamine, and 4-methylbenzoyl chloride. These intermediates are then reacted with each other in the presence of a base and a solvent to form the final product. The yield of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is typically around 50% to 60%, and the purity can be improved through further purification steps.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide works by inhibiting BTK, a key signaling molecule in the B-cell receptor pathway that plays a critical role in the survival and proliferation of cancer cells. By blocking BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BTK is involved in the activation of immune cells, and by inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can suppress the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-8-11-21(17(3)12-15)26-30(28,29)22-13-18(10-9-16(22)2)23(27)25-14-19-6-4-5-7-20(19)24/h4-13,26H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGBIOZLGBIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)